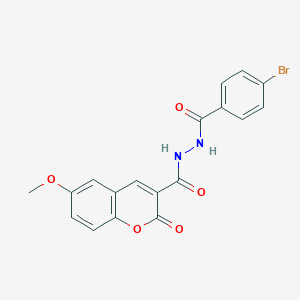

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-Bromo-N-{[(4-BROMOBENZOYL)AMINO]METHYL}BENZAMIDE” have been synthesized and are available commercially . Another related compound, “1-(4-Bromobenzoyl)-1,3-dicyclohexylurea”, was synthesized by the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid .Applications De Recherche Scientifique

Synthesis and Biological Activity

Coumarin derivatives have been synthesized using environmentally friendly methods, such as microwave-assisted synthesis, and investigated for their biological activities. These compounds, including ones with similar structures to N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide, have shown promising antimicrobial activity and enzyme inhibition properties. For instance, studies have demonstrated the effectiveness of these derivatives against various microbial strains and their ability to inhibit enzymes like α-glucosidase and pancreatic lipase, suggesting potential applications in treating diabetes and obesity (Kahveci et al., 2015), (Menteşe et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of coumarin derivatives have been a focus of research. These compounds are synthesized through various chemical reactions and have been tested against a range of bacterial and fungal pathogens. Their activity suggests potential for developing new antimicrobial and antifungal agents, with some compounds showing high levels of activity comparable to standard drugs (Ramaganesh et al., 2010), (Mostafa et al., 2013).

Anti-inflammatory and Anticonvulsant Activities

Novel coumarin derivatives have been evaluated for their anti-inflammatory and anticonvulsant activities. Research findings indicate that these compounds can significantly reduce inflammation and convulsions in experimental models, highlighting their potential as therapeutic agents for treating inflammatory and seizure disorders (Tapanyigit et al., 2020).

Quantum Chemical Studies

Quantum chemical studies on new coumarin derivatives have been conducted to understand their molecular structure and properties better. These studies provide insights into the electronic configuration of the compounds, aiding in the design of molecules with desired biological activities (Al-Amiery et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as bromfenac, have been shown to inhibitcyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

Based on the action of structurally similar compounds, it is likely that this compound inhibits the activity of cox-1 and cox-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes would disrupt thearachidonic acid pathway , leading to a decrease in the production of prostaglandins . This could have downstream effects on various physiological processes, including pain perception, fever response, and inflammation.

Pharmacokinetics

Similar compounds like bromfenac have been shown to have ahigh protein binding and are metabolized by CYP2C9 . The elimination half-life in the aqueous humor is about 1.4 hours , and it is excreted mainly in the urine .

Result of Action

The inhibition of cox-1 and cox-2 enzymes and the subsequent reduction in prostaglandin synthesis would likely result inanti-inflammatory effects .

Propriétés

IUPAC Name |

N'-(4-bromobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONNCUSFQWJCSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)

![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)

![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)

![2-Methyl-8-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B392399.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B392403.png)

![4-amino-N'-[(3-bromobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392404.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)